Feed Antioxidant Safety Advantage: Chroman-6-ol Class as a Regulatory Alternative to Ethoxyquin
The European Union has suspended authorization of ethoxyquin (EQ) as a feed antioxidant due to safety and health concerns, creating an urgent need for replacements [1]. Patent disclosures explicitly claim substituted chroman-6-ols—including the 2-ethyl-2,7-dimethyl congener—as effective and safer alternatives to both ethoxyquin and BHT for stabilizing fish meal against oxidative self-heating during marine transport [2]. While BHT must be added in higher quantities than ethoxyquin to achieve equivalent stabilization efficacy, the chroman-6-ol scaffold offers a structurally distinct, non-quinoline, non-BHT phenolic core that addresses the regulatory gap left by EQ's suspension in the EU [3].
| Evidence Dimension | Regulatory status and safety profile for feed antioxidant use |
|---|---|
| Target Compound Data | Substituted chroman-6-ols (class including 2-ethyl-2,7-dimethylchroman-6-ol) — claimed as a safer alternative to ethoxyquin and BHT in patent filings [2]. |
| Comparator Or Baseline | Ethoxyquin (EQ) — authorization suspended in the EU due to safety concerns [1]; BHT — requires higher inclusion rates than EQ for equivalent efficacy [2]. |
| Quantified Difference | Regulatory binary: Ethoxyquin = suspended (EU); chroman-6-ol class = proposed replacement (patented). Efficacy: BHT requires higher loading vs. chroman-6-ol class (qualitative, patent claim). |
| Conditions | Fish meal stabilization; UN-TDG marine transport regulations context; EU feed additive regulatory framework. |
Why This Matters
For industrial feed and pet food manufacturers seeking ethoxyquin-free antioxidant solutions, chroman-6-ol derivatives represent one of the few patented, regulatorily proactive alternatives with explicit efficacy claims for fish meal stabilization.
- [1] DSM IP Assets B.V. Novel Use of Substituted Chroman-6-ols. U.S. Patent US 2021/0030022 A1, February 4, 2021. View Source
- [2] DSM IP Assets B.V. Use of Substituted Chroman-6-ols with Extended Lipophilic Side Chains. U.S. Patent Application, March 29, 2019. View Source
- [3] Justia Patents. Novel Use of Substituted Chroman-6-ols (DSM IP Assets B.V.). Patent Summary, 2019. View Source
